N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine
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Overview
Description
N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine is a modified nucleoside derivative. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the guanine base and a tert-butyl(dimethyl)silyl group attached to the 5’-hydroxyl group of the ribose sugar. These modifications enhance the compound’s stability and solubility, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of guanosine is protected using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent.
Benzoylation of the Guanine Base: The guanine base is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF in THF
Major Products Formed
Oxidation: Oxidized derivatives of the guanine base.
Reduction: Reduced derivatives of the guanine base.
Substitution: Derivatives with different protecting groups or functional groups.
Scientific Research Applications
N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine involves its incorporation into nucleic acids, where it can affect the stability and function of the nucleic acid molecules. The benzoyl group enhances the compound’s hydrophobicity, while the tert-butyl(dimethyl)silyl group provides steric protection, preventing unwanted reactions . These modifications can influence the compound’s interactions with enzymes and other biomolecules, thereby affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]adenosine
- N-Benzoyl-5’-O-tert-butyldimethylsilyl-2’-deoxyadenosine
Uniqueness
N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine is unique due to its specific combination of benzoyl and tert-butyl(dimethyl)silyl groups, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in applications requiring high stability and specific interactions with nucleic acids.
Properties
CAS No. |
72409-25-7 |
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Molecular Formula |
C23H31N5O6Si |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)33-11-14-16(29)17(30)21(34-14)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
InChI Key |
FNOXJKMBKFVNFH-VGKBRBPRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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